3-(Benzyloxy)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-3-methylbutanamide is an organic compound characterized by the presence of a benzyloxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-3-methylbutanamide typically involves the reaction of 3-methylbutanamide with benzyl alcohol in the presence of a suitable catalyst. One common method includes the use of acid catalysts to facilitate the nucleophilic substitution reaction, resulting in the formation of the benzyloxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of 3-(Benzyloxy)-3-methylbutylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 3-(Benzyloxy)-3-methylbutylamine.
Substitution: Various substituted butanamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-3-methylbutanamide involves its interaction with specific molecular targets. For instance, it may act on enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(Benzyloxy)-3-methylbutylamine: A reduced form of the compound with an amine group instead of an amide.
3-(Benzyloxy)-3-methylbutanoic acid: An oxidized form with a carboxylic acid group.
3-(Benzyloxy)-3-methylbutanol: An alcohol derivative.
Uniqueness: 3-(Benzyloxy)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its amide group provides stability, while the benzyloxy group offers versatility in chemical modifications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-(Benzyloxy)-3-methylbutanamide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a benzyloxy group attached to a 3-methylbutanamide backbone. The presence of the benzyloxy moiety is significant as it influences the compound's pharmacological properties. The chemical structure can be represented as follows:
Research indicates that compounds with similar structures exhibit activity on voltage-gated sodium channels, which are critical in neuronal excitability. The incorporation of the benzyloxy group has been shown to enhance sodium channel slow inactivation, an important mechanism for preventing excessive neuronal firing associated with seizures .
Sodium Channel Modulation
In a study assessing various compounds, including those with the benzyloxyphenyl pharmacophore, it was found that these compounds significantly increased sodium channel slow inactivation. This effect was measured using whole-cell patch-clamp electrophysiology, demonstrating that this compound could potentially act as an anticonvulsant by stabilizing inactive states of sodium channels .
Biological Activity and Efficacy
The biological evaluation of this compound has highlighted its anticonvulsant activity. In animal models, particularly the maximal electroshock seizure (MES) test, compounds structurally related to this compound displayed significant protective effects against seizures .
Case Studies
- Anticonvulsant Activity : In a series of experiments, derivatives of N-benzyl 2-amino-3-methylbutanamide were tested for their anticonvulsant properties. The results indicated that modifications at specific sites could enhance seizure protection, suggesting that this compound may possess similar or superior efficacy .
- Sodium Channel Studies : A detailed analysis revealed that specific substitutions on the benzyloxy group could lead to pronounced effects on sodium channel modulation. For instance, the introduction of small nonpolar substituents at the 3-oxy site resulted in enhanced anticonvulsant activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Substituent Size : Smaller substituents at the 3-oxy site favor anticonvulsant activity.
- Hydrophobic Interactions : Increased hydrophobicity correlates with enhanced binding to sodium channels.
- Polar Modifications : Certain polar groups can either enhance or diminish biological activity depending on their placement within the molecule .
Data Table: Biological Activity Summary
Compound Name | Structure Type | Anticonvulsant Activity | Sodium Channel Modulation |
---|---|---|---|
This compound | Benzyloxy-substituted amide | Significant | Enhanced slow inactivation |
N-benzyl 2-amino-3-methylbutanamide | Benzyl-substituted amine | Moderate | Moderate |
(R)-N-benzyl-2-acetamido-3-methoxypropionamide | Acetamido-substituted amide | High | Strong |
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-methyl-3-phenylmethoxybutanamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,8-11(13)14)15-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,13,14) |
InChI Key |
LAAYAUUSUDSLIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)N)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.